

Crystal Structure of Thiomorpholine-3,5-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiomorpholine-3,5-dione*

Cat. No.: *B1330260*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **thiomorpholine-3,5-dione** derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, crystallography, and drug development. This document summarizes key quantitative crystallographic data, details experimental protocols for synthesis and crystallization, and visualizes complex workflows and biological pathways.

Introduction

Thiomorpholine-3,5-dione represents a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include anticonvulsant, antipsychotic, antimicrobial, and antitumor properties. The three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR), guiding the design of novel therapeutic agents with improved efficacy and selectivity. This guide focuses on the detailed structural elucidation of N-aryl substituted **thiomorpholine-3,5-dione** derivatives, providing a comparative analysis of their solid-state conformations.

Experimental Protocols

The methodologies outlined below are based on established and cited laboratory procedures for the synthesis and crystallographic analysis of N-aryl-**thiomorpholine-3,5-dione** derivatives.

[\[1\]](#)

General Synthesis of N-Aryl-Thiomorpholine-3,5-diones

The synthesis of N-aryl-**thiomorpholine-3,5-diones** is typically achieved through a two-step process involving the formation of a mono-amide intermediate followed by cyclization.[\[1\]](#)

Step 1: Synthesis of the Mono-amide Intermediate

- Thiodiglycolic acid is reacted with a corresponding aniline derivative.
- The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF).
- The reaction mixture is stirred at room temperature to yield the mono-amide in quantitative amounts.[\[1\]](#)

Step 2: Cyclization to Form the Imide

- The mono-amide intermediate is cyclized under mild conditions.
- A coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), is used to facilitate the cyclization.[\[1\]](#)
- The reaction is conducted in a solvent like THF at room temperature.
- The desired N-aryl-**thiomorpholine-3,5-dione** is obtained in good yield.[\[1\]](#)

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the synthesized compound. Common solvent systems include chloroform, ethanol, or mixtures thereof.

X-ray Data Collection and Structure Refinement

- A suitable single crystal is mounted on a diffractometer.
- X-ray diffraction data is collected at a controlled temperature, often 100 K or room temperature, using Mo K α radiation.

- The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the parent **thiomorpholine-3,5-dione** and a series of its N-aryl derivatives. This allows for a direct comparison of the geometric parameters of the core scaffold and the influence of different substituents on the crystal packing.

Table 1: Crystal Data and Structure Refinement for **Thiomorpholine-3,5-dione** and its N-Aryl Derivatives.[\[1\]](#)

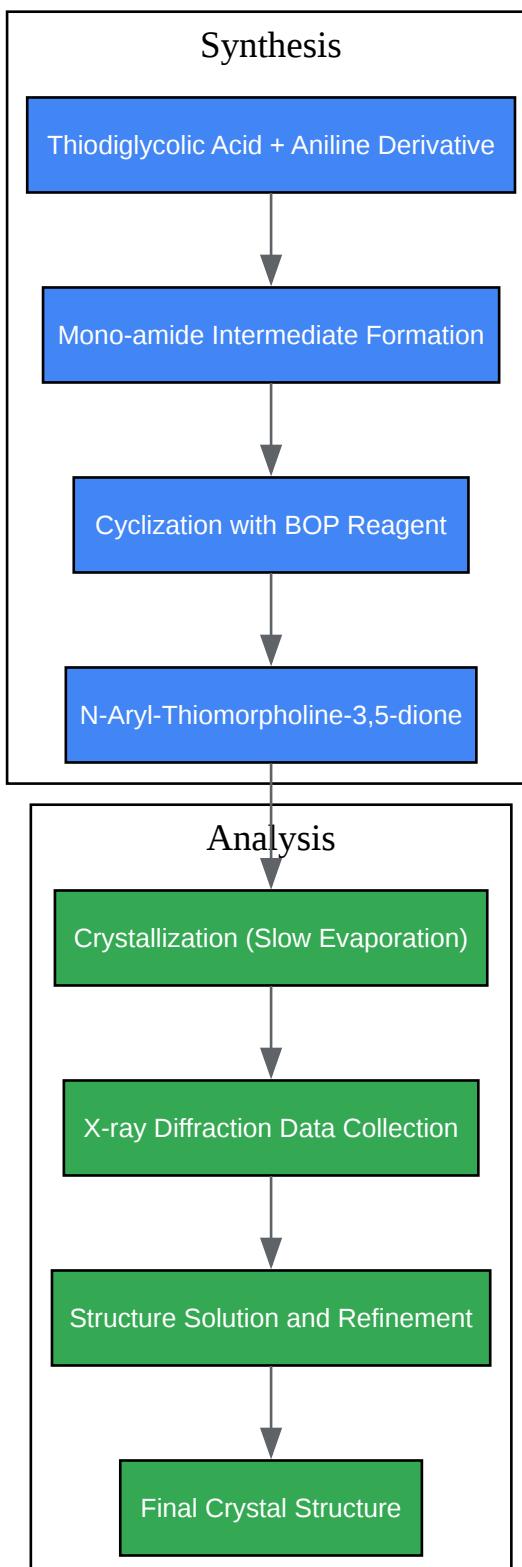
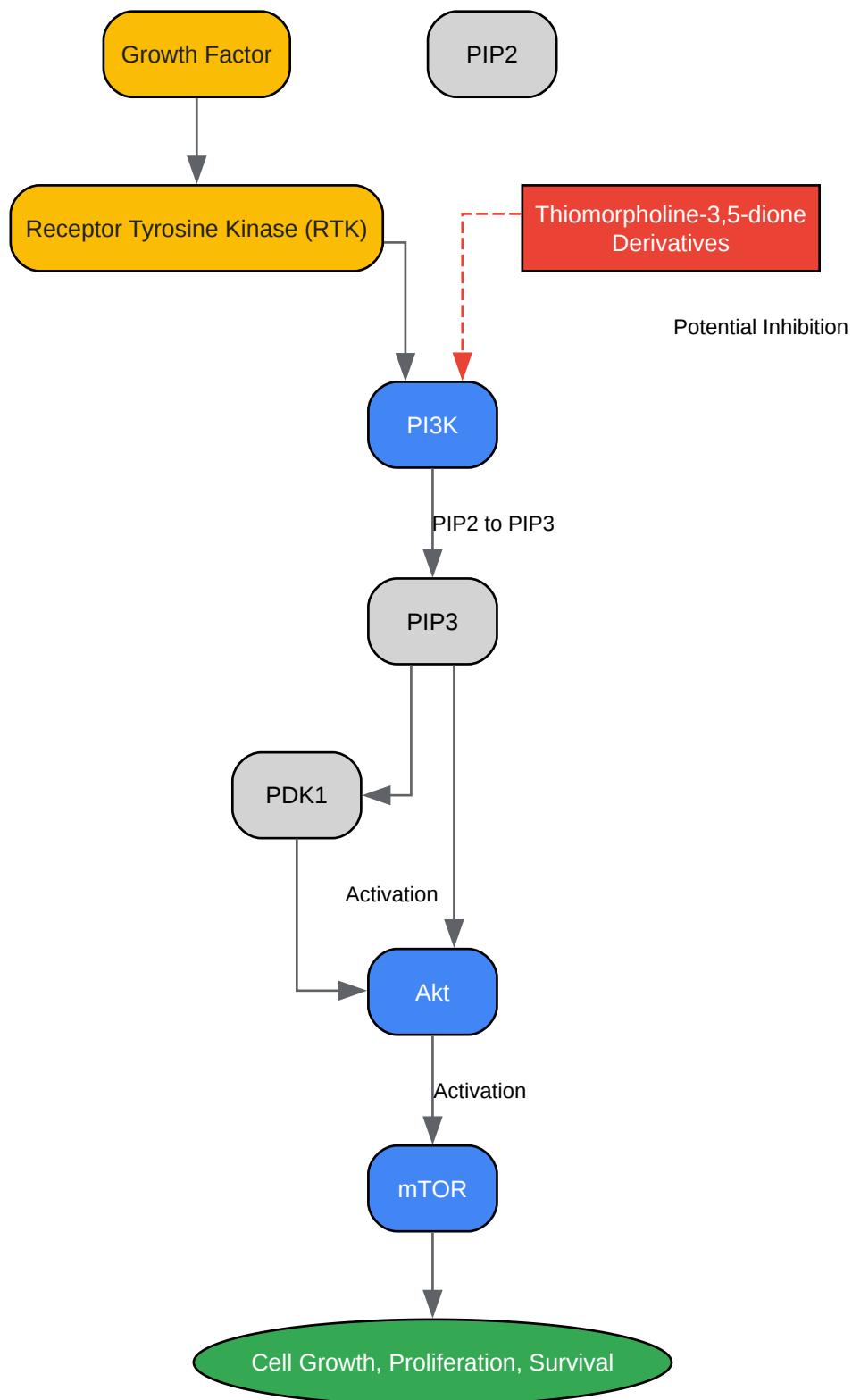

Identification Code	Empirical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
Parent Compound	C ₄ H ₅ NO ₂ S	Monoclinic	P2 ₁ /C	5.863(1)	10.456(2)	9.778(2)	106.03(3)	575.4(2)	4
29 (R = 4-NO ₂) **	C ₁₀ H ₈ N ₂ O ₄ S	Monoclinic	C2/c	20.616(1(3)	5.3363(0(10)	21.436(6(3)	116.26(7(2)	2114.8(0(6)	8
30 (R = 4-OCH ₃)	C ₁₁ H ₁₁ NO ₃ S	Monoclinic	P2 ₁ /C	16.140(4(2)	5.1356(0(10)	13.678(0(2)	101.35(10(10)	1111.6(0(3)	4
34 (R = 4-Cl)	C ₁₀ H ₈ CINO ₂ S	Monoclinic	P2 ₁ /C	16.113(9(8)	5.1000(3)	13.632(9(5)	106.53(8(4)	1074.0(2(9)	4
33 (R = 3-NO ₂) **	C ₁₀ H ₈ N ₂ O ₄ S	Monoclinic	P2 ₁ /n	7.9137(2)	11.206(6(2)	12.019(1(2)	93.308(0(10)	1064.0(6(4)	4
35 (R = 2-Cl)	C ₁₀ H ₈ CINO ₂ S	Orthorhombic	Pbca	8.8778(2)	15.011(9(3)	15.939(2(3)	90	2125.1(0(8)	8
36 (R = 2-CH ₃)	C ₁₁ H ₁₁ NO ₂ S	Monoclinic	P2 ₁ /C	10.519(0(2)	11.649(0(2)	9.1550(2)	100.28(10(10)	1103.3(5(4)	4
37 (R = 2-I)	C ₁₀ H ₈ INO ₂ S	Orthorhombic	Pbca	8.9560(2)	15.242(0(3)	16.711(0(3)	90	2280.4(0(8)	8

Table 2: Selected Bond Lengths (Å) and Angles (°) for the **Thiomorpholine-3,5-dione** Core.

Compound	S1-C2	S1-C6	C2-C3	C3-N4	N4-C5	C5-C6	$\angle C6-S1-C2$	$\angle C3-N4-C5$
Parent	1.795(2))	1.791(2))	1.516(3))	1.393(3))	1.391(3))	1.517(3))	98.1(1))	125.7(2))
29	1.780(1))	1.783(1))	1.514(2))	1.399(2))	1.401(2))	1.516(2))	97.9(1))	124.5(1))
30	1.785(1))	1.782(1))	1.515(2))	1.402(2))	1.400(2))	1.517(2))	97.8(1))	125.2(1))
34	1.782(1))	1.784(1))	1.516(2))	1.398(2))	1.399(2))	1.515(2))	97.7(1))	124.8(1))


Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental and conceptual frameworks relevant to the study of **thiomorpholine-3,5-dione** derivatives.

[Click to download full resolution via product page](#)

Synthesis and Crystallographic Analysis Workflow.

[Click to download full resolution via product page](#)

Potential PI3K/Akt/mTOR Signaling Pathway Inhibition.

Structural Insights and Conclusion

The crystallographic data reveals that the **thiomorpholine-3,5-dione** core generally adopts a chair or a twisted-chair conformation. The N-aryl substituent's electronic and steric properties significantly influence the crystal packing through various intermolecular interactions, such as hydrogen bonds and π - π stacking. These interactions play a crucial role in the solid-state architecture and can impact the physicochemical properties of the compounds, including solubility and stability.

The potential for thiomorpholine derivatives to interact with signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their therapeutic promise. The structural information presented in this guide provides a solid foundation for the rational design of new derivatives with tailored biological activities. Further crystallographic studies on a wider range of derivatives will continue to deepen our understanding of their structure-function relationships and accelerate the development of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of Thiomorpholine-3,5-dione Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330260#crystal-structure-of-thiomorpholine-3-5-dione-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com